molecular formula C12H9NO3 B1521405 6-Hydroxy-5-phenylnicotinic acid CAS No. 1214389-46-4

6-Hydroxy-5-phenylnicotinic acid

Cat. No.: B1521405
CAS No.: 1214389-46-4
M. Wt: 215.2 g/mol
InChI Key: UKWVOBNURAYUJS-UHFFFAOYSA-N
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Description

6-Hydroxy-5-phenylnicotinic acid is an organic compound with the molecular formula C({12})H({9})NO(_{3}) It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a phenyl group at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-phenylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 5-phenylnicotinic acid, followed by reduction to form the corresponding amine. This intermediate is then subjected to diazotization and subsequent hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen with palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include quinonoid derivatives, alcohols, amines, and various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Hydroxy-5-phenylnicotinic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential therapeutic properties. It exhibits biological activity that could be harnessed for the development of new drugs, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism by which 6-Hydroxy-5-phenylnicotinic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

    5-Phenylnicotinic acid: Lacks the hydroxyl group at the 6th position, resulting in different chemical reactivity and biological activity.

    6-Hydroxy-2-phenylnicotinic acid: Similar structure but with the phenyl group at the 2nd position, leading to variations in its chemical and physical properties.

    6-Hydroxy-5-methylnicotinic acid: Contains a methyl group instead of a phenyl group, which affects its solubility and reactivity.

Uniqueness: 6-Hydroxy-5-phenylnicotinic acid is unique due to the specific positioning of the hydroxyl and phenyl groups on the nicotinic acid backbone. This configuration imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(8-4-2-1-3-5-8)6-9(7-13-11)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVOBNURAYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673496
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214389-46-4
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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